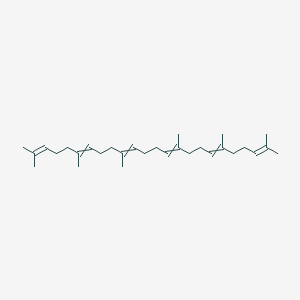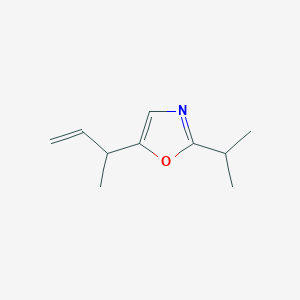
Methyl-17-Hydroxyheptadecanoat
Übersicht
Beschreibung
Methyl 17-hydroxyheptadecanoate is an organic compound classified as an ester. Its molecular formula is C18H36O3, and it has a molecular weight of 300.48 g/mol . This compound is known for its role in various scientific research applications, particularly in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Methyl 17-hydroxyheptadecanoate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: It is used in lipid metabolism studies and as a reference standard in analytical chemistry.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds
Wirkmechanismus
Target of Action
Methyl 17-Hydroxyheptadecanoate is a hydroxylated fatty acid methyl ester . It is a substrate for lactonizing lipase from Pseudomonas nov. sp. 109 , a lipase that catalyzes the synthesis of macrocyclic lactones . Therefore, the primary target of Methyl 17-Hydroxyheptadecanoate is the lactonizing lipase enzyme.
Mode of Action
The compound interacts with its target, the lactonizing lipase, by serving as a substrate for the enzyme . The enzyme then catalyzes the synthesis of macrocyclic lactones using Methyl 17-Hydroxyheptadecanoate . This interaction results in the production of macrocyclic lactones, a class of compounds known for their diverse biological activities.
Biochemical Pathways
Given its role as a substrate for lactonizing lipase, it is likely involved in the lipid metabolism pathway, specifically in the synthesis of macrocyclic lactones . Macrocyclic lactones are known to have various biological effects, including antimicrobial, antifungal, and anticancer activities.
Result of Action
The primary result of Methyl 17-Hydroxyheptadecanoate’s action is the production of macrocyclic lactones . These compounds have various biological activities, including antimicrobial, antifungal, and anticancer effects.
Action Environment
The action, efficacy, and stability of Methyl 17-Hydroxyheptadecanoate can be influenced by various environmental factors. For instance, the activity of the lactonizing lipase, the enzyme that uses Methyl 17-Hydroxyheptadecanoate as a substrate, can be affected by factors such as pH and temperature. Additionally, the compound’s stability may be influenced by storage conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 17-hydroxyheptadecanoate can be synthesized through the esterification of 17-hydroxyheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of methyl 17-hydroxyheptadecanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels .
Types of Reactions:
Oxidation: Methyl 17-hydroxyheptadecanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 17-oxoheptadecanoic acid.
Reduction: Formation of 17-hydroxyheptadecanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Methyl 16-hydroxyhexadecanoate
- Methyl 18-hydroxyoctadecanoate
- Methyl 17-oxooctadecanoate
Comparison: Methyl 17-hydroxyheptadecanoate is unique due to its specific hydroxyl group position on the 17th carbon atom, which influences its reactivity and interaction with biological systems. Compared to similar compounds, it exhibits distinct properties in terms of solubility, reactivity, and biological activity .
Eigenschaften
IUPAC Name |
methyl 17-hydroxyheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h19H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQCJHXPJPAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531632 | |
| Record name | Methyl 17-hydroxyheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94036-00-7 | |
| Record name | Methyl 17-hydroxyheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)
![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)



